Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H8Cl2N2O2 and a molecular weight of 259.09 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and biology . This compound is known for its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with chlorine atoms at the 6 and 8 positions and an ethyl ester group at the 2 position .
Mechanism of Action
Target of Action
The primary targets of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Compounds with similar structures have been shown to exhibit anti-bacterial action against certain strains .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. It has been suggested that similar compounds may have anti-bacterial properties .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals can potentially affect the compound’s action .
Preparation Methods
The synthesis of ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazo[1,2-a]pyridine core.
Chlorination: Chlorine atoms are introduced at the 6 and 8 positions of the imidazo[1,2-a]pyridine ring.
Esterification: The final step involves the esterification of the carboxyl group at the 2 position with ethanol to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6 and 8 positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and studies to investigate its effects on biological systems.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has a similar structure but lacks the second chlorine atom at the 8 position.
6,8-Dichloroimidazo[1,2-a]pyridine: This compound lacks the ethyl ester group at the 2 position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDWMYCWZHTXNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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